

An In-depth Technical Guide on the Physicochemical Properties of Cilastatin

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Compound of Interest

Compound Name: (R,R)-Cilastatin

Cat. No.: B1144943

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This technical guide provides a comprehensive overview of the core physicochemical properties of Cilastatin, with a focus on the stereoisomer prevalent in clinical use. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to Cilastatin and its Stereochemistry

Cilastatin is primarily known as an inhibitor of the renal enzyme dehydropeptidase I. This enzyme is responsible for the degradation of certain antibiotics, most notably imipenem. By inhibiting this enzyme, cilastatin prevents the inactivation of imipenem in the kidneys, thereby prolonging its antibacterial efficacy.

It is crucial to address the stereochemistry of cilastatin. The user requested information on the **(R,R)-Cilastatin** isomer. However, the commercially available and clinically utilized form of cilastatin is a specific diastereomer. The IUPAC name for cilastatin sodium, the salt form of the drug, is sodium;(Z)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate. This indicates that the molecule has specific configurations at its chiral centers, which are not (R,R). While various stereoisomers of cilastatin have been synthesized and studied during its development, detailed physicochemical data for the specific (R,R) isomer is not readily available in the public domain. The data presented in this guide pertains to the clinically relevant stereoisomer of cilastatin.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of the clinically used form of Cilastatin and its sodium salt.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₆ N ₂ O ₅ S	[1]
Molecular Weight	358.45 g/mol	[1]
Melting Point	156-158°C	[1]
Solubility	Water: 10 mg/mL (clear, colorless to faintly yellow solution); 50 mM DMSO: 100 mg/mL (with ultrasonic); 25 mM (with warming)	[2][3]
Physical Description	Solid, powder	[2][4]
CAS Number (Cilastatin)	82009-34-5	[1][3]
CAS Number (Cilastatin Sodium)	81129-83-1	[2]

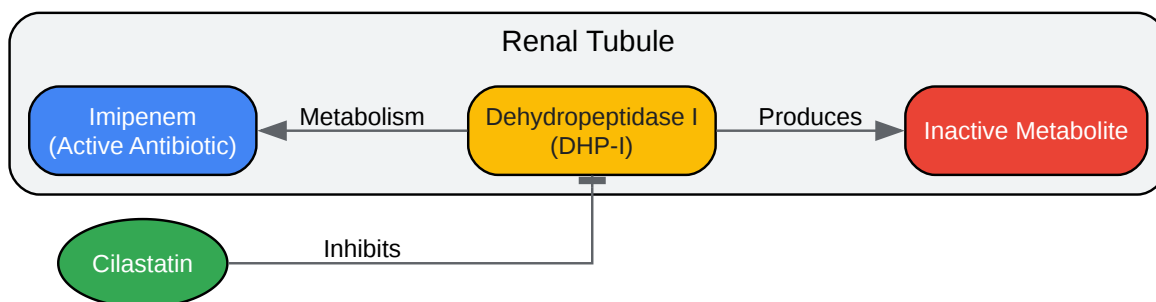
Note: Specific values for pKa and logP for the clinically used isomer were not consistently found across the searched literature. Predicted values exist in some databases but are not included here to maintain a focus on experimentally cited data where possible.

Mechanism of Action

Cilastatin's primary mechanism of action is the inhibition of dehydropeptidase I (DHP-I), an enzyme located in the brush border of the renal tubules. DHP-I is responsible for the hydrolysis and inactivation of the carbapenem antibiotic, imipenem. By inhibiting DHP-I, cilastatin ensures that imipenem remains in its active form for a longer duration, enhancing its therapeutic effect against bacterial infections.

The following diagram illustrates this mechanism:

Mechanism of Action of Cilastatin with Imipenem



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